Carmoisine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

SOL IN WATER; SLIGHTLY SOL IN ETHANOL; INSOL IN VEGETABLE OILS

Synonyms

Canonical SMILES

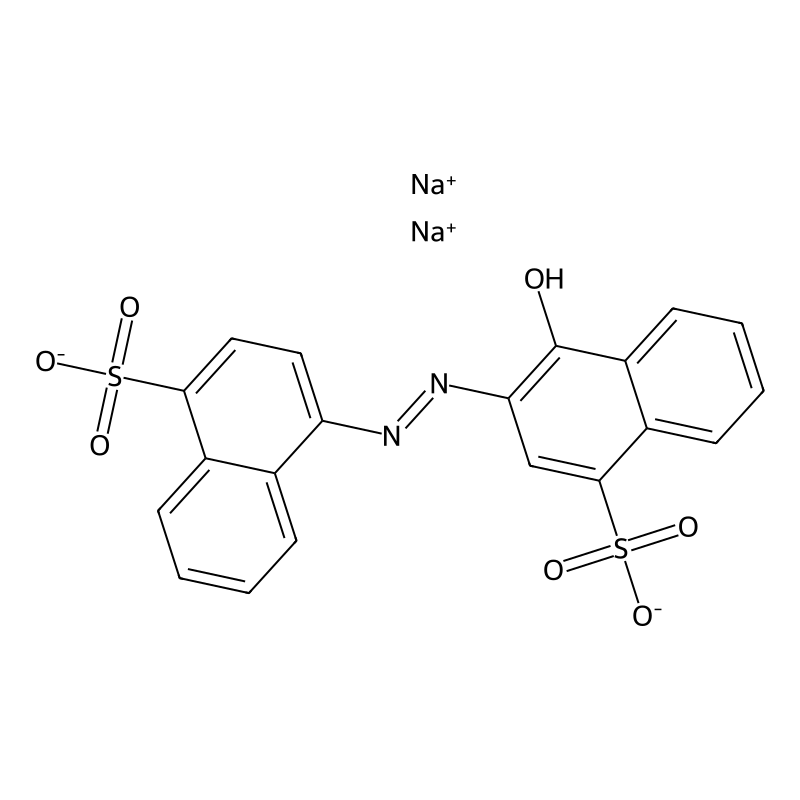

Carmoisine, also known as Azorubine and designated by the E number E122, is a synthetic azo dye primarily used for imparting a red color to food products. Its chemical structure features two naphthalene subunits, making it a member of the azo dye family. Carmoisine is a red solid that is soluble in water and has a melting point exceeding 300 °C. It is commonly utilized in various food items, including dairy products, confectioneries, and beverages, particularly those that undergo heat treatment after fermentation .

The IUPAC name for Carmoisine is 1-Naphthalenesulfonic acid, 4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, disodium salt. This compound is categorized as an anionic dye due to its sulfonate groups, which enhance its solubility in water and affinity for cationic substances in food matrices .

Carmoisine does not have a well-defined mechanism of action in biological systems. Its primary function is as a coloring agent.

The safety of carmoisine has been a topic of some debate. While generally considered safe by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA), some studies suggest potential allergic reactions in rare cases (EFSA, 2008) []. Additionally, some research suggests a possible link between certain food colorings, including carmoisine, and hyperactivity in children, but the evidence is weak and requires further investigation (EFSA, 2008) [].

Toxicity

JECFA has established an Acceptable Daily Intake (ADI) of 0-4 mg/kg body weight for carmoisine. This indicates that consuming carmoisine within this limit is not expected to pose a health risk.

Flammability

Detection and analysis:

Researchers have explored various methods for the detection and analysis of carmoisine in food and beverages. These methods involve techniques like:

- High-performance liquid chromatography (HPLC): This technique separates and quantifies carmoisine from other components in a sample.

- Spectrophotometry: This method utilizes the specific light absorption properties of carmoisine to determine its concentration.

- Electrochemical methods: These methods involve the use of electrodes to detect carmoisine based on its electrical properties.

These analytical techniques are crucial for ensuring food safety and quality control by monitoring carmoisine levels and ensuring compliance with regulatory limits.

Environmental studies:

Some research explores the potential environmental impact of carmoisine, particularly its behavior and degradation in various environmental compartments like water and soil. These studies aim to understand the fate and transport of carmoisine in the environment and assess its potential contribution to environmental pollution.

Furthermore, microbial degradation studies have shown that certain strains of Saccharomyces cerevisiae can metabolize Carmoisine in aqueous environments, highlighting its potential for bioremediation applications .

Research indicates that Carmoisine exhibits genotoxic properties, as evidenced by studies utilizing Allium cepa (onion) root meristematic cells. Exposure to Carmoisine has been linked to significant reductions in mitotic indices and the induction of chromosomal aberrations. These effects are dose-dependent and increase with prolonged exposure, suggesting potential risks associated with its consumption .

Carmoisine can be synthesized through several chemical methods typical for azo dyes. The general synthesis involves the diazotization of an aromatic amine followed by coupling with another aromatic compound containing electron-donating substituents. This process typically requires controlled conditions to ensure high yields and purity of the final product.

For instance, one common method involves:

- Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

- Coupling: The diazonium salt is then reacted with a naphthalene derivative containing sulfonic acid groups under acidic conditions to form Carmoisine.

This synthetic route allows for variations that can modify the dye's properties for specific applications .

Carmoisine's uniqueness lies in its specific application profile within the food industry and its distinct chemical structure that allows for particular interactions with other compounds during processing and degradation .

Interaction studies involving Carmoisine have focused on its compatibility with other food additives and its stability under various conditions. For instance, it has been observed that Carmoisine can interact with other synthetic dyes such as Allura Red (E129) and Ponceau 4R, often used together to achieve specific color profiles in food products. Additionally, research into its degradation pathways suggests interactions with oxidative agents like hydrogen peroxide during treatment processes aimed at reducing environmental pollution from dye-laden waste streams .

Biodegradation Mechanisms

Microbial Reduction Pathways

Carmoisine degradation primarily occurs via microbial azoreductase enzymes, which cleave the azo bond (-N=N-) into aromatic amines. Saccharomyces cerevisiae ATCC 9763 achieves complete decolorization of 50 mg/L carmoisine within 7 hours under anaerobic shaking conditions [1]. Liquid chromatography-mass spectrometry (LC/MS) confirms the formation of sulfonated aromatic amines, including 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid and 4-amino-3-hydroxynaphthalene-1-sulfonic acid [1]. Similarly, Klebsiella quasipneumoniae GT7 degrades 50 mg/L carmoisine within 48 hours via intracellular enzymatic activity, with thin-layer chromatography (TLC) revealing metabolite bands corresponding to 1-naphthol-4-sulfonate and 2-naphthol-6-sulfonate [6].

Anaerobic conditions enhance reduction efficiency by suppressing competing oxidative pathways. For instance, Saccharomyces cerevisiae exhibits 8x faster decolorization under shaking (7 hours) compared to static conditions (8 days) [1]. Electron shuttling mechanisms, mediated by yeast extract supplementation, further accelerate extracellular electron transfer to the azo bond [1].

Extreme Condition Tolerance (pH/Salinity)

Microbial strains demonstrate remarkable resilience to harsh environments. Klebsiella quasipneumoniae GT7 maintains biodegradation activity at pH 5–11 and salinity ≤20% NaCl [6]. At pH 3, however, carmoisine removal shifts to adsorption onto cell surfaces rather than enzymatic breakdown, as evidenced by scanning electron microscopy (SEM) showing dye accumulation on bacterial membranes [6]. Under high salinity (15–20% NaCl), GT7 enters a viable but non-culturable (VBNC) state, preserving cytoplasmic osmotic balance through glycine betaine synthesis [6].

In contrast, Saccharomyces cerevisiae shows optimal activity at pH 7–8 but experiences 50% reduced decolorization rates at pH 9 due to electrostatic repulsion between protonated dye molecules and negatively charged cell walls [1].

Photocatalytic Degradation

Spectrophotometric Approaches

Spectrophotometric methodologies represent the cornerstone of carmoisine analytical chemistry, offering rapid, cost-effective, and sensitive determination protocols. These approaches leverage the inherent chromophoric properties of the carmoisine molecule, particularly its characteristic absorption maximum at approximately 522 nanometers [1] [2] [3].

Ion Associate Formation Techniques

Ion associate formation methodologies constitute a sophisticated analytical approach for carmoisine determination, exploiting the electrostatic interactions between the anionic carmoisine molecule and cationic organic compounds. Research conducted by Materiienko and colleagues demonstrated the formation of ion associates between carmoisine and myramistin, a quaternary ammonium compound [4] [5].

The fundamental principle underlying this methodology involves the formation of a 1:1 stoichiometric complex between carmoisine and myramistin through electrostatic interactions. The resulting ion associate exhibits enhanced extractability into organic solvents, facilitating concentration and analytical determination [4]. The spectrophotometric characteristics of the carmoisine-myramistin complex demonstrate bathochromic shift phenomena, with the maximum absorption wavelength shifting to 523 nanometers compared to the native carmoisine absorption at 517 nanometers [4].

Experimental investigations have revealed optimal analytical conditions for the ion associate formation technique. The methodology achieves linear quantification over the concentration range of 1.0×10^-6 to 10.0×10^-6 molar, with detection capabilities extending to 1.0×10^-6 molar concentrations [6]. The extraction efficiency demonstrates optimal performance using chloroform-butanol mixtures in a 1:1 ratio, achieving extraction equilibrium within 2 minutes of contact time [5].

The analytical protocol involves the addition of 2.5 milliliters of 1×10^-3 molar myramistin solution to 1000 milliliters of sample solution, followed by extraction with 50 milliliters of chloroform-butanol mixture. The absorbance measurement occurs at 523 nanometers against an appropriate blank solution [5]. This methodology demonstrates exceptional sensitivity with molar absorptivity values of 11,214±460 liters per mole per centimeter [5].

Validation studies confirm the reliability of ion associate formation techniques through recovery experiments demonstrating 97-102% recovery rates across various concentration levels [5]. The relative standard deviation values remain below 5%, indicating excellent precision and reproducibility characteristics [5].

Cloud Point Extraction Protocols

Cloud point extraction represents an environmentally sustainable analytical methodology for carmoisine preconcentration and determination. This technique exploits the thermodynamic phase separation behavior of non-ionic surfactants at elevated temperatures, creating distinct surfactant-rich and surfactant-lean phases [2] [3].

The theoretical foundation of cloud point extraction relies on the aggregation behavior of surfactant molecules above the cloud point temperature. At this critical temperature, micelle formation accelerates dramatically, creating hydrophobic microenvironments capable of solubilizing organic analytes such as carmoisine. The carmoisine molecules partition preferentially into the surfactant-rich phase, achieving significant preconcentration factors [2].

Triton X-100 surfactant demonstrates exceptional performance for carmoisine cloud point extraction applications. Research investigations by Pourreza and Ghomi established optimal extraction conditions using Triton X-100 concentrations of approximately 1% weight per volume [2]. The methodology achieves linear calibration ranges from 0.02 to 3.50 micrograms per milliliter, with detection limits of 0.017 micrograms per milliliter [2].

Alternative surfactant systems utilizing Triton X-114 provide enhanced performance characteristics for specific analytical applications. The Triton X-114 system demonstrates superior thermal stability and phase separation efficiency, achieving detection limits of 7.2 micrograms per liter across linear ranges extending from 0.05 to 5.0 micrograms per milliliter [3]. The relative standard deviation values remain consistently below 5% for replicate measurements [3].

Experimental parameters significantly influence cloud point extraction efficiency. Solution pH optimization reveals optimal performance at neutral to slightly acidic conditions, maintaining carmoisine stability while promoting efficient phase separation [2] [3]. Temperature control remains critical, with extraction temperatures maintained at 5-10 degrees Celsius above the cloud point temperature to ensure complete phase separation.

The analytical protocol encompasses sample preparation through pH adjustment, surfactant addition, thermal equilibration above the cloud point temperature, phase separation through centrifugation, and spectrophotometric measurement of the surfactant-rich phase [2]. Detection occurs at 522 nanometers following appropriate dilution of the concentrated phase [2] [3].

Validation parameters demonstrate excellent analytical performance characteristics. Recovery studies across diverse food matrices indicate 93.7-105.8% recovery rates, confirming method accuracy. Precision evaluations demonstrate relative standard deviations below 4.14% for carmoisine determinations, establishing method reliability [2].

Chromatographic Analysis

Chromatographic methodologies provide superior separation capabilities and structural characterization potential for carmoisine analysis applications. These techniques encompass thin-layer chromatographic approaches for qualitative assessment and liquid chromatographic methods for quantitative determination and metabolite identification.

Thin Layer Chromatography-Based Aromatic Amine Detection

Thin-layer chromatography serves as a fundamental analytical tool for carmoisine degradation product identification, particularly focusing on aromatic amine formation through azo bond cleavage reactions. The methodology exploits differential migration characteristics of carmoisine and its degradation products across stationary phase materials.

Silica gel 60 F254 plates represent the standard stationary phase for carmoisine thin-layer chromatographic applications. These plates provide optimal resolution characteristics for separating carmoisine from potential aromatic amine degradation products. The fluorescent indicator facilitates compound visualization under ultraviolet illumination at 254 nanometers.

Aromatic amine detection methodologies utilize cinnamaldehyde as a selective derivatization reagent. This approach demonstrates exceptional specificity for primary aromatic amines containing electron-donating substituents. The derivatization reaction produces characteristic yellow-colored products immediately upon contact, enabling rapid qualitative identification.

Detection sensitivity studies reveal analytical capabilities extending to 0.02-0.28 microgram quantities of aromatic amines on thin-layer chromatography plates. The methodology demonstrates selectivity for electron-rich aromatic primary amines while showing negative responses for electron-deficient systems, secondary amines, and tertiary amines.

Mobile phase optimization investigations indicate optimal separation characteristics using polar solvent systems. Methanol-acetate buffer combinations demonstrate superior resolution for carmoisine and aromatic amine separations, with optimal ratios of 22:78 volume per volume providing excellent peak shape and reasonable retention times.

The analytical protocol involves sample application through micropipette delivery, chamber saturation with mobile phase vapor, chromatogram development through capillary action, plate drying, and detection through appropriate visualization techniques. Quantitative assessment capabilities exist through densitometric measurement of spot intensities.

Validation studies confirm the reliability of thin-layer chromatographic approaches for aromatic amine detection. The methodology successfully identifies aromatic amines resulting from carmoisine biotransformation in biological systems, demonstrating practical applicability for degradation product monitoring.

Liquid Chromatography-Mass Spectrometry Characterization of Metabolites

Liquid chromatography-mass spectrometry represents the premier analytical methodology for carmoisine metabolite identification and structural characterization. This hyphenated technique combines the separation power of liquid chromatography with the structural elucidation capabilities of mass spectrometry, enabling comprehensive metabolite profiling.

The methodological approach utilizes reversed-phase liquid chromatography for initial metabolite separation. C18 stationary phases demonstrate optimal retention characteristics for carmoisine and its metabolites, providing adequate resolution across diverse polarity ranges. Mobile phase systems typically employ methanol-water or acetonitrile-water gradients, with organic compositions ranging from 40-80% depending on specific analytical requirements.

Mass spectrometric detection employs electrospray ionization techniques to generate molecular ions suitable for structural characterization. Both positive and negative ionization modes provide complementary information, with negative mode typically preferred for carmoisine analysis due to the presence of sulfonate functional groups. Mass resolution capabilities enable accurate mass determination facilitating molecular formula assignment.

Tandem mass spectrometry capabilities provide detailed structural information through collision-induced dissociation experiments. These investigations reveal characteristic fragmentation patterns enabling metabolite identification through comparison with authentic standards or spectral database matching. The methodology successfully identifies aromatic amine metabolites resulting from azo bond cleavage reactions.

Metabolite identification studies demonstrate the formation of two primary degradation products: 1-naphthylamine-4-sulfonic acid and 2-amino-1-naphthol-4-sulfonic acid. These metabolites result from reductive cleavage of the central azo linkage in carmoisine, consistent with known metabolic pathways for azo dyes.

Quantitative applications utilize selected reaction monitoring techniques for enhanced sensitivity and selectivity. This approach monitors specific mass transitions characteristic of target metabolites, achieving detection limits in the nanogram per milliliter range. Isotopically labeled internal standards provide optimal quantitative accuracy for metabolite determinations.

The analytical protocol encompasses sample preparation through protein precipitation or solid-phase extraction, liquid chromatographic separation under optimized gradient conditions, mass spectrometric detection with data-dependent acquisition modes, and data processing through specialized software platforms.

Validation parameters confirm excellent analytical performance characteristics. Method precision demonstrates relative standard deviations below 15% for metabolite quantifications. Accuracy assessments reveal recovery rates ranging from 85-115% across physiologically relevant concentration ranges.

Quality Control in Pharmaceutical Settings

Quality control methodologies for carmoisine in pharmaceutical manufacturing environments focus on equipment cleaning validation and residual dye quantification protocols. These approaches ensure product safety through contamination prevention and regulatory compliance maintenance.

Equipment Cleaning Validation

Equipment cleaning validation represents a critical component of pharmaceutical quality assurance programs, ensuring effective removal of carmoisine residues from manufacturing equipment surfaces. The validation process encompasses protocol development, analytical method establishment, acceptance criteria definition, and ongoing monitoring procedures.

The fundamental principle underlying cleaning validation involves demonstrating consistent removal of carmoisine residues to levels below scientifically established safety thresholds. These limits derive from toxicological evaluations considering maximum allowable carryover concentrations in subsequent pharmaceutical products. Risk-based approaches guide the establishment of cleaning validation requirements, focusing resources on high-risk scenarios.

Sampling methodologies encompass both direct surface sampling using swab techniques and indirect sampling through rinse solution analysis. Swab sampling provides direct assessment of surface contamination levels, particularly for accessible equipment areas. Rinse sampling offers comprehensive evaluation of entire equipment systems, including internal surfaces and complex geometries [5].

Analytical methodologies for cleaning validation utilize spectrophotometric determination techniques optimized for carmoisine detection in cleaning matrices. The ion associate formation approach with myramistin demonstrates exceptional sensitivity for residual carmoisine quantification in rinse solutions [5]. Detection capabilities extend to 0.5-5.0 milligrams per 100 milliliters in aqueous cleaning solutions [6].

The analytical protocol involves rinse solution collection, pH adjustment, myramistin addition, organic solvent extraction, phase separation, and spectrophotometric measurement at 523 nanometers [5]. Standard addition techniques compensate for potential matrix interference effects, ensuring analytical accuracy [5].

Acceptance criteria establishment considers product potency, therapeutic dose levels, equipment surface areas, and subsequent batch sizes. The widely accepted 1/1000 dose criterion limits carryover to levels below 0.1% of the normal therapeutic dose in a maximum daily dose of the subsequent product. Alternative approaches utilize 10 parts per million limits or visually clean criteria depending on specific circumstances.

Documentation requirements encompass cleaning validation protocols, analytical method validation reports, equipment cleaning procedures, acceptance criteria justifications, and validation study reports. These documents demonstrate regulatory compliance and support inspection activities.

Ongoing monitoring programs maintain validated cleaning procedures through periodic revalidation, change control assessments, and trending analyses. Statistical evaluation of cleaning validation data identifies potential drift patterns requiring corrective action.

Residual Dye Quantification

Residual dye quantification methodologies provide sensitive and accurate determination of carmoisine contamination levels in pharmaceutical manufacturing environments. These approaches support cleaning validation activities and routine monitoring programs through reliable analytical measurements [5] [6].

The analytical approach utilizes ion associate formation between carmoisine and myramistin to achieve enhanced sensitivity and selectivity characteristics. The methodology exploits the formation of extractable complexes concentrating carmoisine from dilute aqueous solutions into organic phases suitable for spectrophotometric determination [5].

Optimal analytical conditions include sample pH maintenance around neutral values, myramistin concentrations of 1×10^-3 molar, and chloroform-butanol extraction solvents in 1:1 ratios [5]. Contact times of 2 minutes ensure complete ion associate formation and extraction equilibrium [5].

Linear calibration ranges extend from 1×10^-6 to 10×10^-6 molar carmoisine concentrations, providing adequate sensitivity for pharmaceutical cleaning validation applications [5]. Detection limits of 1×10^-6 molar enable quantification well below typical acceptance criteria [6].

Sample preparation procedures accommodate various pharmaceutical cleaning matrices including aqueous rinse solutions, alcoholic cleaning solvents, and detergent-containing systems. Matrix compatibility studies confirm minimal interference from common pharmaceutical cleaning agents [6].

Quality control parameters include precision assessments demonstrating relative standard deviations below 8.19%, accuracy evaluations showing recovery rates of 97-102%, and stability studies confirming analyte stability under typical storage conditions [6].

The analytical protocol encompasses sample collection under controlled conditions, volume measurement, pH adjustment, myramistin addition, extraction with organic solvents, phase separation through centrifugation, and spectrophotometric measurement against appropriate calibration standards [5].

Method validation follows International Conference on Harmonization guidelines addressing specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness parameters [6]. Documentation includes validation protocols, analytical procedures, acceptance criteria, and validation reports supporting regulatory submissions [6].

Application studies demonstrate successful implementation across diverse pharmaceutical manufacturing environments including tablet pressing equipment, mixing vessels, coating systems, and analytical laboratory instrumentation [5]. The methodology provides reliable contamination assessment supporting equipment cleaning verification programs [6].

| Parameter | Specification | Performance | Reference |

|---|---|---|---|

| Detection Limit | Equipment cleaning validation | 7.2×10^-3 μg/L | [3] |

| Linear Range | Ion associate method | 1.0-10.0×10^-6 M | [6] |

| Recovery Rate | Pharmaceutical applications | 97-102% | [5] |

| Precision | Validation studies | RSD < 8.19% | [6] |

| Matrix Compatibility | Cleaning solutions | Multiple matrices | [5] |

Physical Description

Red to maroon powder or granules

Reddish-brown solid; [HSDB] Powder; [MSDSonline]

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2219 of 2311 companies (only ~ 4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Absorption Distribution and Excretion

BILIARY EXCRETION RATE OF AZO RUBINE S ADMIN IV TO RATS WITH LIGATED RENAL PEDICLES, REACHED APPARENT MAX WHICH WAS DEPRESSED BY PHENOLPHTHALEIN GLUCURONIDE OR PROBENECID. BILIARY EXCRETION OF THE DYE MAY INVOLVE AN ACTIVE TRANSPORT PROCESS.

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives

Food Additives -> COLOUR; -> JECFA Functional Classes

Cosmetics -> Cosmetic colorant; Hair dyeing

Methods of Manufacturing

IT CAN BE MADE BY COUPLING DIAZOTIZED 4-AMINONAPHTHALENE SULFONIC ACID WITH 4-HYDROXYNAPHTHALENE SULFONIC ACID, BUT IT IS NOT KNOWN WHETHER THIS METHOD IS USED FOR COMMERCIAL PRODN. RICHTER, F (1951) BEILSTEINS HANDBUCH DER ORGANISCHEN CHEMIE, BERLIN, SPRINGER VERLAG, VOL 16, II, P 129.

General Manufacturing Information

SPECIFICATIONS...BY BRITISH STANDARDS INSTITUTION (1960)...PRODUCT MUST CONTAIN MIN OF 85% CARMOISINE. FAO/WHO (1966)...ALSO...MIN OF 85% PURE COLOR. ...WHEN...NOT USED IN FOODS, DRUGS OR COSMETICS, ITS MFR & TESTING DO NOT CONFORM TO RIGID CHEM SPECIFICATIONS & ITS COMPOSITION MAY VARY...

...DYING WOOL, LEATHER & TO STAIN WOOD. IN US...USED TO COLOR COSMETICS UNTIL...1966, WHEN...REMOVED FROM APPROVED LIST FOR THIS USAGE (US CODE OF FEDERAL REGULATIONS, 1974). ... APPROVAL FOR ITS USE IN FOOD WAS WITHDRAWN IN JAPAN PRIOR TO 1966...FINLAND, NORWAY & SWEDEN...NO LONGER PERMIT USE...IN FOODSTUFFS.